N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)5-1-2-7(13-3-5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOODZVKQSYBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372535 | |
| Record name | N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-05-1 | |
| Record name | N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with a suitable thiol reagent to introduce the sulfanyl group.
Hydroxylamine Addition: The intermediate product is then reacted with hydroxylamine to form the N’-hydroxy group.
Imidamide Formation: Finally, the imidamide moiety is introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds incorporating trifluoromethyl groups often exhibit enhanced biological activity. N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide has shown promise in antimicrobial applications. Its structure allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. Studies have demonstrated that derivatives of this compound can be synthesized to optimize their efficacy against specific pathogens.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes that are critical in various metabolic pathways. For instance, it may act as an inhibitor of phosphoinositide-specific phospholipase C (PI-PLC), which is involved in signaling pathways related to cell growth and differentiation . Such inhibition could have implications for cancer treatment, as PI-PLC is often upregulated in tumor cells.
Agrochemicals
Herbicide Development
The trifluoromethyl group is known to enhance the herbicidal activity of pyridine derivatives. This compound could be utilized in developing new herbicides that target specific weed species while minimizing damage to crops. Its effectiveness as a herbicide can be attributed to its ability to disrupt metabolic processes in target plants .
Pesticide Formulations
In addition to herbicides, this compound may serve as a building block for novel pesticide formulations. The incorporation of sulfur and hydroxylamine functionalities can enhance the stability and bioavailability of pesticides, making them more effective against a broader range of pests.
Material Science
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used as a precursor in the synthesis of advanced materials. Its ability to form coordination complexes with metals can be leveraged in creating new catalysts for chemical reactions or in developing materials with specific electronic properties.
Polymer Chemistry
In polymer chemistry, the compound can act as a cross-linking agent or modifier in the production of specialty polymers. The incorporation of trifluoromethyl groups into polymer backbones can impart desirable properties such as increased thermal stability and chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the sulfanylethanimidamide moiety can form hydrogen bonds and other interactions with biological molecules, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in Pyridine Derivatives
The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals. Below is a comparison with selected pyridine-based compounds:
Key Observations :
- Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects compared to halogens like Cl or F in analogues. This enhances stability against oxidative degradation but may reduce reactivity in nucleophilic substitutions .
- Sulfanyl Bridge vs.
- Hydroxyimino Group: Shared with (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide, this moiety enables metal chelation, suggesting utility in catalytic or therapeutic contexts .
Functional Comparison in Bioactivity
Limited direct bioactivity data exists for this compound. However, analogous compounds provide insights:
- Antimicrobial Potential: Pyridine derivatives with trifluoromethyl groups (e.g., fluconazole analogues) often exhibit enhanced antifungal activity due to improved membrane penetration .
- Enzyme Inhibition: Sulfanyl-linked amidoximes are known to inhibit metalloenzymes (e.g., urease) by coordinating active-site metals, a trait shared with hydroxyimino-containing compounds .
Biological Activity
N'-Hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide, a compound characterized by its trifluoromethyl pyridine moiety, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name: N'-hydroxy-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide
- CAS Number: 263762-04-5
- Molecular Formula: C₈H₈F₃N₃OS
- Molecular Weight: 251.23 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl pyridine structures exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various strains of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has been shown to inhibit certain phosphoinositide pathways, which are crucial in cellular signaling and metabolism. This inhibition can lead to altered cellular responses, making it a candidate for further research in therapeutic applications.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity of N'-hydroxy derivatives.
- Methodology: The compound was tested against a panel of bacterial strains using the disk diffusion method.
- Results: Significant inhibition zones were observed, indicating strong antimicrobial properties.
-
Enzyme Inhibition Research
- Objective: To assess the inhibitory effect on phosphoinositide-dependent kinases.
- Methodology: Enzyme assays were performed to measure the rate of phosphorylation in the presence and absence of the compound.
- Results: The compound demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in diseases involving aberrant kinase activity.
Data Table: Biological Activities of this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and microbial structures:
- Cell Membrane Disruption: The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate microbial membranes effectively.
- Enzyme Binding: The structural conformation allows for effective binding to active sites on enzymes, leading to inhibition of critical metabolic pathways.
Q & A
Q. What are the recommended laboratory-scale synthesis routes for N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. A controlled synthesis approach involves:
- Step 1: Reacting 5-(trifluoromethyl)pyridine-2-thiol with a halogenated ethanimidamide precursor (e.g., chloroethanimidamide) in anhydrous THF under inert atmosphere, using a base like K₂CO₃ to deprotonate the thiol group .
- Step 2: Introducing the N'-hydroxy group via hydroxylamine under acidic conditions, followed by purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Optimization: Use Design of Experiments (DoE) to assess variables (temperature, molar ratios, reaction time) for yield maximization .
Q. How can structural integrity and purity of this compound be confirmed?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) should show characteristic peaks: δ 8.6–8.8 ppm (pyridyl H), δ 3.5–4.0 ppm (sulfanyl-CH₂), and δ 10.5 ppm (N'-hydroxy proton). ¹⁹F NMR confirms the -CF₃ group (δ -60 to -65 ppm) .
- IR Spectroscopy: Look for N–O stretch (950–980 cm⁻¹) and S–C vibration (600–700 cm⁻¹) .
- HPLC-MS: Use a C18 column (acetonitrile/0.1% TFA mobile phase) with ESI-MS to verify molecular ion [M+H]⁺ and purity (>95%) .
Q. What solvents and conditions ensure stability during storage?
Methodological Answer:
- Solubility: Soluble in DMSO, DMF, and methanol; sparingly soluble in water. Avoid aqueous solutions due to hydrolytic degradation of the sulfanyl group .
- Storage: Store at -20°C under argon in amber vials to prevent oxidation of the N'-hydroxy group. Monitor stability via periodic HPLC analysis .
Q. Which analytical techniques are critical for quantifying this compound in reaction mixtures?
Methodological Answer:
- Reverse-Phase HPLC: Use a Waters XBridge C18 column (5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% water (0.1% TFA), flow rate 1.0 mL/min .
- LC-MS: Electrospray ionization in positive mode; monitor m/z corresponding to [M+H]⁺ (exact mass calculated via high-resolution MS) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s reactivity in palladium-catalyzed cross-couplings?
Methodological Answer: The sulfanyl group acts as a directing group in Pd(0)-catalyzed reactions. For example, in Suzuki-Miyaura couplings:
- Mechanism: Oxidative addition of aryl halides to Pd(0) forms a Pd(II) intermediate. Transmetallation with boronic acids and reductive elimination yield biaryl products.
- Conditions: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, THF at 65°C .
- Monitoring: Track intermediates via ³¹P NMR to confirm Pd coordination .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- Hypothesis Testing: Compare experimental data with computational predictions (e.g., DFT-calculated ¹³C NMR shifts using Gaussian 16) .
- Isolation of Byproducts: Use preparative TLC to isolate impurities; characterize via HRMS and 2D NMR (COSY, HSQC) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. How can biological activity be evaluated in vitro?
Methodological Answer:
Q. What challenges arise during scale-up from milligram to gram quantities?
Methodological Answer:
- Heat Management: Optimize exothermic reactions using flow chemistry (e.g., Corning AFR module) for controlled temperature and mixing .
- Purification: Replace flash chromatography with recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
